molecular formula C8H7BrO2S B2880831 Methyl 3-(4-bromo-thiophen-2-yl)-acrylate CAS No. 91150-58-2

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate

Cat. No.: B2880831
CAS No.: 91150-58-2
M. Wt: 247.11
InChI Key: OPKVLLQCBXEGTN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring

Scientific Research Applications

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and electronic materials.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Methyl 3-(4-bromothiophen-2-yl)acrylate” can be found online . It’s important to handle the compound in a well-ventilated place and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of methyl 3-(4-bromothiophen-2-yl)acrylate may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, with a base such as sodium hydride, in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be compared with other similar compounds, such as:

    Methyl 3-(4-chlorothiophen-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Methyl 3-(4-fluorothiophen-2-yl)acrylate:

    Methyl 3-(4-iodothiophen-2-yl)acrylate: Features an iodine atom, which can influence its reactivity in substitution reactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiophene-based acrylates.

Properties

IUPAC Name

methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKVLLQCBXEGTN-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.